molecular formula C8H6N2S B3387073 4-Cyanobenzene-1-carbothioamide CAS No. 78950-30-8

4-Cyanobenzene-1-carbothioamide

Cat. No.: B3387073
CAS No.: 78950-30-8
M. Wt: 162.21 g/mol
InChI Key: FVLBKOUQOKBIPC-UHFFFAOYSA-N
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Description

4-Cyanobenzene-1-carbothioamide is a versatile organic compound with the molecular formula C8H6N2S It is characterized by the presence of a cyano group (-CN) and a carbothioamide group (-CSNH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyanobenzene-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, resulting in the formation of the desired product.

Another method involves the direct treatment of 4-cyanobenzaldehyde with thiourea in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound often utilizes the same synthetic routes as laboratory-scale synthesis but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high yield and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Cyanobenzene-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the cyano group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific conditions depending on the nucleophile used.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyanobenzene-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and potential therapeutic targets.

    Medicine: It has been investigated for its potential anticancer, antimicrobial, and antioxidant properties, making it a candidate for drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-Cyanobenzene-1-carbothioamide varies depending on its application. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanobenzamide: Similar structure but lacks the carbothioamide group.

    4-Cyanobenzenethiol: Contains a thiol group instead of a carbothioamide group.

    4-Cyanobenzonitrile: Contains only the cyano group without the carbothioamide functionality.

Uniqueness

4-Cyanobenzene-1-carbothioamide is unique due to the presence of both cyano and carbothioamide groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-cyanobenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLBKOUQOKBIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629471
Record name 4-Cyanobenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78950-30-8
Record name 4-Cyanobenzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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